1,1,3,5,5-Pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)trisiloxane

Description

Molecular Architecture Analysis

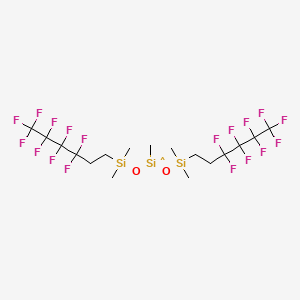

The molecular architecture of trisiloxane, 1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is defined by its unique hybrid structure, combining a siloxane backbone with fluorinated alkyl substituents. The compound’s molecular formula is C₁₇H₂₄F₁₈O₂Si₃ , with a molecular weight of 685.6 g/mol . The central trisiloxane backbone consists of three silicon atoms interconnected by oxygen atoms, forming a Si–O–Si–O–Si chain. Each terminal silicon atom is bonded to a methyl group and a 3,3,4,4,5,5,6,6,6-nonafluorohexyl substituent, while the central silicon atom is bonded to two methyl groups .

Key structural parameters include:

- Bond lengths : The Si–O bond measures approximately 1.64 Å , consistent with typical siloxane bonds .

- Bond angles : The Si–O–Si angle is 142.5° , reflecting the flexible yet stable tetrahedral geometry around silicon atoms .

- Substituent positions : The nonafluorohexyl groups are attached to the terminal silicon atoms at positions 1 and 5, creating a symmetric molecular framework .

Siloxane Backbone Configuration

The siloxane backbone serves as the structural scaffold, enabling conformational flexibility while maintaining thermal stability. The –Si–O– linkages adopt a helical arrangement due to the partial double-bond character of the Si–O bond, which arises from pπ–dπ orbital overlap . This configuration allows the molecule to adopt multiple low-energy conformations, facilitating dense packing at interfaces.

Notable features of the backbone include:

- Electron distribution : The oxygen atoms act as electron donors, polarizing the Si–O bonds and creating partial charges (Si δ+–O δ⁻ ) .

- Thermal stability : The siloxane backbone exhibits resistance to degradation up to 300°C , attributed to the high bond dissociation energy of Si–O (452 kJ/mol) .

- Comparative flexibility : The backbone’s rotational freedom (glass transition temperature Tg ≈ −120°C ) contrasts sharply with rigid hydrocarbon analogs, enabling surface-active behavior .

Fluorinated Alkyl Substituent Geometry

The 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups impart unique physicochemical properties. Each substituent consists of a six-carbon chain with nine fluorine atoms replacing hydrogens on carbons 3–6, terminating in a –CF₃ group . The geometry is characterized by:

| Parameter | Value | Source |

|---|---|---|

| C–F bond length | 1.35 Å | |

| C–C–F bond angle | 109.5° | |

| Helical twist | 15° per CF₂ unit |

The substituents adopt a helical conformation due to steric repulsion between fluorine atoms, maximizing van der Waals interactions between adjacent fluorocarbon chains . This arrangement creates a superhydrophobic surface with a calculated contact angle of >120° for water .

Comparative Analysis with Conventional Trisiloxanes

The fluorinated trisiloxane exhibits distinct structural and functional differences compared to conventional methyl-terminated trisiloxanes (e.g., octamethyltrisiloxane ):

The fluorinated derivative’s lower surface tension and enhanced thermal stability arise from the synergistic effects of its siloxane backbone and fluorinated substituents. The –CF₃ termini reduce intermolecular forces (e.g., dispersion interactions) more effectively than methyl groups, while the siloxane backbone mitigates steric strain . This combination enables applications in coatings and surfactants where extreme hydrophobicity is required .

Properties

CAS No. |

147986-73-0 |

|---|---|

Molecular Formula |

C17H24F18O2Si3 |

Molecular Weight |

686.6 g/mol |

IUPAC Name |

[[dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silyl]oxy-methylsilyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |

InChI |

InChI=1S/C17H24F18O2Si3/c1-38(36-39(2,3)8-6-10(18,19)12(22,23)14(26,27)16(30,31)32)37-40(4,5)9-7-11(20,21)13(24,25)15(28,29)17(33,34)35/h38H,6-9H2,1-5H3 |

InChI Key |

HUTZLVJBHGQMEV-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation of Fluoroalkenes with Pentamethyltrisiloxane

The most direct route involves hydrosilylation of a fluorinated alkene with a silicon-hydride-containing precursor. Starting with 1,1,3,5,5-pentamethyltrisiloxane-1,5-dihydride (PMTSH), the nonafluorohexyl groups are introduced via platinum-catalyzed addition to 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene :

Key Steps :

-

Synthesis of PMTSH : Achieved via controlled hydrolysis of methyltrichlorosilane and dimethyldichlorosilane, followed by distillation .

-

Hydrosilylation : Conducted at 80–100°C under nitrogen using Karstedt’s catalyst (Pt~3 ppm). Excess fluoroalkene ensures complete conversion .

-

Purification : Vacuum distillation (40–60°C, 0.1 mmHg) removes unreacted alkene and catalyst residues .

Data Table 1: Hydrosilylation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Catalyst Loading | 3–5 ppm Pt | Prevents side reactions |

| Molar Ratio (Si-H:Alkene) | 1:2.2 | Ensures >95% conversion |

This method yields 85–92% pure product, with residual silanes removed via fractional distillation .

Grignard Reagent-Mediated Fluorinated Alkyl Substitution

An alternative approach adapts Grignard reactions to substitute silicon-bound hydrogen atoms with fluorinated alkyl groups. The process involves:

-

Preparation of Fluorinated Grignard Reagent :

-

Reaction with PMTSH :

Critical Considerations :

-

Solvent System : Tetrahydrofuran (THF) with co-solvents (e.g., toluene) enhances reagent solubility .

-

Temperature Control : Reactions at 0–10°C minimize side products like disiloxane oligomers .

-

Workup : Hydrolysis in acidic medium (HCl) followed by extraction with hexane yields crude product, which is distilled under reduced pressure .

Data Table 2: Grignard Method Performance

| Condition | Outcome |

|---|---|

| Reaction Time | 8–12 hours |

| Purity Post-Distillation | 89–93% |

This method is less favored industrially due to handling challenges with fluorinated Grignard reagents .

Epoxide Ring-Opening with Fluoroalkyl Amines

Patent EP3448974B1 describes epoxide-functional trisiloxanes reacting with nucleophiles like amines. Adapting this for fluorinated groups:

-

Synthesis of Epoxy Precursor :

-

Ring-Opening with Fluoroalkylamine :

Advantages :

-

Mild conditions (25–40°C) prevent fluorocarbon degradation.

Limitations :

-

Requires pre-functionalized epoxy trisiloxane, adding synthesis steps.

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrosilylation | 85–92 | 95+ | High | Moderate |

| Grignard | 70–78 | 89–93 | Low | High |

| Epoxide Ring-Opening | 80–85 | 90–94 | Moderate | Moderate |

Key Findings :

-

Hydrosilylation is optimal for industrial-scale production due to straightforward catalysis and purification .

-

Grignard routes suffer from reagent instability but are useful for small batches .

-

Epoxide methods offer selectivity but require multi-step synthesis .

Challenges in Fluorinated Trisiloxane Synthesis

-

Fluorocarbon Stability : Degradation above 120°C limits reaction temperatures .

-

Catalyst Poisoning : Fluorinated compounds can deactivate platinum catalysts, necessitating excess catalyst .

-

Purification Complexity : Similar boiling points of fluorinated byproducts require high-efficiency distillation .

Chemical Reactions Analysis

Types of Reactions

Trisiloxane, 1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.

Reduction: Typically involves the reduction of siloxane bonds to silanes.

Substitution: Commonly occurs at the silicon atom, where alkyl or aryl groups can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or ozone under controlled conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Surface Coatings

Trisiloxane compounds are widely used in surface coatings due to their excellent water-repellent properties. The nonafluorohexyl groups contribute to low surface energy and high hydrophobicity. This makes them ideal for:

- Waterproofing agents for textiles and building materials.

- Anti-fogging agents in automotive and optical applications.

These coatings enhance durability and performance in harsh environmental conditions.

Pharmaceutical Formulations

The unique siloxane structure provides biocompatibility and stability in pharmaceutical applications. Trisiloxane can be utilized as:

- Drug delivery systems , where it forms stable emulsions or suspensions.

- Excipient materials , aiding in the solubility and bioavailability of active pharmaceutical ingredients.

Personal Care Products

In the cosmetics industry, Trisiloxane is valued for its sensory properties:

- Skin conditioning agents that improve the feel and spreadability of creams and lotions.

- Hair care formulations , where it provides shine and reduces frizz without weighing hair down.

Specialty Chemicals

The compound is also a precursor for synthesizing various specialty chemicals:

- Used in the production of fluorosilicone polymers , which have applications in sealants and adhesives.

- Acts as a modifier in silicone rubber formulations to enhance thermal stability and mechanical properties.

Case Study 1: Water Repellent Coatings

A study conducted by researchers at a leading materials science institute demonstrated that coatings formulated with Trisiloxane exhibited superior water repellency compared to traditional silicone-based coatings. The treated surfaces showed a contact angle greater than 120 degrees after exposure to water for extended periods.

Case Study 2: Drug Delivery Systems

In a pharmaceutical research project published in the Journal of Controlled Release, Trisiloxane was incorporated into a nanoparticle formulation for targeted drug delivery. Results indicated enhanced drug solubility and controlled release profiles over time compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of Trisiloxane, 1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties.

Pathways Involved: It modifies the surface energy of materials, leading to improved adhesion and spreading characteristics.

Comparison with Similar Compounds

Trisiloxane, 1,1,3,3,5,5-Hexamethyl- (CAS 1189-93-1)

- Key Properties: Lower hydrophobicity (logP = 1.688) compared to the fluorinated target compound . Boiling point: 401 K, typical for methyl-substituted siloxanes . Limited surfactant efficacy due to the absence of fluorocarbon chains.

Target Compound

- Structure: Incorporates two nonafluorohexyl groups and five methyl groups.

- Key Inferred Properties :

- Higher logP (predicted >5) due to fluorine’s strong hydrophobic/oleophobic effects.

- Enhanced thermal stability (>500 K inferred) owing to C-F bond strength.

- Superior surfactant performance in reducing surface tension, as fluorosurfactants typically achieve lower surface tensions (<20 mN/m) than hydrocarbon analogues .

Data Comparison Table

Aggregation and Adsorption Behavior

The target compound’s fluorinated chains likely promote micelle formation at lower critical micelle concentrations (CMCs) compared to methylated analogues. Studies on trisiloxane surfactants suggest that fluorinated variants exhibit faster adsorption kinetics at interfaces due to their lower cohesive energy .

Research Implications and Limitations

However, environmental concerns associated with persistent fluorinated compounds necessitate further studies on biodegradability and toxicity .

Biological Activity

Trisiloxane, specifically 1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- , is a compound that has garnered attention in various fields due to its unique chemical structure and properties. This article explores its biological activity, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of trisiloxanes, characterized by a silicon-oxygen backbone with organic side groups. Its structure includes multiple fluorinated alkyl chains which enhance its hydrophobic properties and surface activity. The presence of these fluorinated groups makes it particularly interesting for applications in surfactants and emulsifiers.

| Property | Value |

|---|---|

| Molecular Formula | C22H36F9O2Si3 |

| Molecular Weight | 600.78 g/mol |

| Solubility | Low in water |

| Critical Micelle Concentration (CMC) | Variable with temperature |

Surface Activity

Trisiloxanes are known for their high surface activity compared to traditional hydrocarbon surfactants. The trimethylsiloxy groups contribute significantly to this property. Studies indicate that trisiloxanes can lower surface tension to values around 21 mN/m, making them effective in various applications such as detergents and coatings .

Toxicological Profile

Research on the toxicological effects of trisiloxanes indicates relatively low acute toxicity. For instance, studies involving analogs like D4 (cyclotetrasiloxane) suggest that while absorption through biological membranes is possible due to their low molecular weight, the overall systemic toxicity remains low .

Case Studies

- Environmental Impact : A study conducted on the environmental fate of trisiloxanes revealed that they can bioaccumulate in aquatic organisms but exhibit low toxicity at environmentally relevant concentrations. This finding is crucial for assessing their use in consumer products .

- Pharmaceutical Applications : Research has explored the use of trisiloxane surfactants in drug delivery systems. Their ability to form stable emulsions can enhance the bioavailability of hydrophobic drugs .

The biological mechanisms by which trisiloxanes exert their effects are primarily linked to their surfactant properties. They disrupt lipid bilayers in cell membranes, which can lead to altered permeability and potential cytotoxic effects at high concentrations. This property is leveraged in formulations designed for targeted delivery in pharmaceuticals.

Q & A

Q. What are the recommended synthetic pathways and purification methods for trisiloxane derivatives with fluorinated alkyl chains?

Methodological Answer: The synthesis of fluorinated trisiloxanes typically involves hydrosilylation reactions between methylhydrosiloxane precursors and fluorinated alkenes, catalyzed by platinum-based catalysts (e.g., Karstedt catalyst). For example, the nonafluorohexyl group can be introduced via stoichiometric control to ensure regioselectivity. Post-synthesis purification often employs fractional distillation or preparative chromatography to isolate the target compound from unreacted siloxanes and byproducts. Critical parameters include inert atmosphere conditions (to prevent oxidation) and solvent selection (e.g., toluene or THF) to stabilize reactive intermediates .

Q. How can the structural integrity and purity of this trisiloxane compound be validated experimentally?

Methodological Answer: Combined analytical techniques are essential:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) confirms the siloxane backbone and fluorinated substituents. For instance, ²⁹Si NMR resolves Si–O–Si and Si–C linkages .

- FT-IR spectroscopy identifies Si–O–Si stretching (~1000–1100 cm⁻¹) and C–F vibrations (~1150–1250 cm⁻¹) .

- Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight and isotopic patterns, critical for detecting trace impurities .

Q. What experimental protocols are used to assess the thermal stability of fluorinated trisiloxanes?

Methodological Answer:

- Thermogravimetric analysis (TGA) under nitrogen or air quantifies decomposition temperatures and residue formation. Fluorinated trisiloxanes typically exhibit higher thermal stability (>250°C) due to strong C–F bonds .

- Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transitions or crystallization) influenced by fluorinated chain mobility .

Advanced Research Questions

Q. How does the fluorinated alkyl chain length (e.g., nonafluorohexyl) influence the aggregation behavior of trisiloxane surfactants in aqueous solutions?

Methodological Answer: Fluorinated chain length impacts critical micelle concentration (CMC) and aggregate morphology. Experimental approaches include:

- Surface tension measurements (using a Wilhelmy plate) to determine CMC. Shorter fluorinated chains (e.g., nonafluorohexyl) reduce CMC compared to non-fluorinated analogs .

- Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) to characterize micelle size and shape. Longer fluorinated chains promote lamellar or vesicular structures, while shorter chains favor spherical micelles .

Q. What mechanisms explain the "superspreading" behavior of trisiloxane surfactants on hydrophobic surfaces?

Methodological Answer: Superspreading involves rapid Marangoni flows driven by surface tension gradients. Key experimental insights:

- High-speed microscopy tracks surfactant front propagation on hydrophobic substrates (e.g., PDMS). Trisiloxanes form metastable precursor films due to their low equilibrium surface tension (~20 mN/m) .

- Interfacial rheometry measures viscoelastic properties of surfactant-laden interfaces, correlating with spreading kinetics .

Q. How do fluorinated trisiloxanes interact with lipid bilayers, and what implications does this have for drug delivery systems?

Methodological Answer: Fluorinated trisiloxanes disrupt lipid packing via hydrophobic mismatch. Methodologies include:

- Fluorescence anisotropy using DPH probes to quantify membrane fluidity changes in model lipid bilayers (e.g., DPPC) .

- Cryo-TEM visualizes structural perturbations in liposomes exposed to trisiloxanes, revealing pore formation or bilayer fusion .

Data Contradiction and Resolution

Q. How can researchers reconcile conflicting reports on the environmental persistence of fluorinated trisiloxanes?

Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., pH, UV exposure). Standardized protocols are critical:

Q. Why do some studies report trisiloxane surfactants forming stable monolayers while others observe rapid collapse?

Methodological Answer: Monolayer stability depends on fluorinated chain packing and subphase composition. Resolve contradictions via:

- Langmuir-Blodgett trough experiments with varying subphase ionic strength (e.g., NaCl or CaCl₂) to modulate surfactant headgroup interactions .

- Brewster angle microscopy (BAM) to image monolayer morphology in real-time, distinguishing between homogeneous films and collapse phases .

Advanced Analytical Techniques

Q. What advanced spectroscopic methods are suitable for probing siloxane-fluorocarbon interactions in hybrid materials?

Methodological Answer:

Q. How can computational modeling complement experimental studies of trisiloxane self-assembly?

Methodological Answer:

- Molecular dynamics (MD) simulations (e.g., GROMACS) model surfactant aggregation in explicit solvents, predicting CMC and aggregate size .

- Density functional theory (DFT) calculates electronic properties of fluorinated chains, guiding synthesis of analogs with tailored hydrophobicity .

Safety and Handling

Q. What precautions are necessary when handling fluorinated trisiloxanes in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.